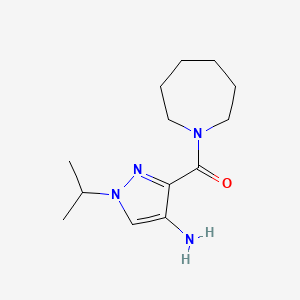

3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

3-(Azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a seven-membered azepane ring conjugated via a carbonyl group at position 3 and an isopropyl substituent at position 1 of the pyrazole core. Pyrazole amines are widely studied for their bioactivity, including kinase inhibition and antimicrobial properties, often modulated by substituent effects on solubility, electronic distribution, and steric interactions .

Properties

IUPAC Name |

(4-amino-1-propan-2-ylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-10(2)17-9-11(14)12(15-17)13(18)16-7-5-3-4-6-8-16/h9-10H,3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSIEAYCWNRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the azepane-1-carbonyl group: This step may involve the acylation of the pyrazole ring using azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

Addition of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring or isopropyl group.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

Structural Features

The target compound’s unique azepane-carbonyl group distinguishes it from analogs. Key comparisons include:

Key Observations :

Physicochemical Properties

- Melting Points : Analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit melting points of 104–107°C , while furan derivatives may have lower melting points due to reduced crystallinity .

- Solubility : Azepane’s lipophilic nature may reduce aqueous solubility compared to polar groups (e.g., pyridyl in or benzimidazole in ).

- Electronic Effects : The carbonyl group in the target compound could enhance electron density at the pyrazole ring, affecting reactivity in electrophilic substitutions .

Computational and Analytical Insights

Biological Activity

3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by a structure that includes an azepane ring, a carbonyl group, and an isopropyl group. This unique combination of structural features is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 2171317-44-3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's binding affinity and mechanism of action are crucial for understanding its therapeutic potential.

Key Biological Activities

Research indicates that compounds in the pyrazole class exhibit a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .

- Antitumor Potential : Research has indicated that certain pyrazole derivatives possess cytotoxic effects against cancer cell lines, demonstrating potential as anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results showed significant inhibition against E. coli and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In vitro testing on breast cancer cell lines revealed that the compound exhibited selective cytotoxicity, with lower toxicity observed in normal cells. This selectivity is crucial for developing safer anticancer therapies .

- Anti-inflammatory Activity : The compound was tested for its ability to inhibit COX enzymes, showing promising results in reducing inflammatory markers in animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(azepane-1-carbonyl)-1H-pyrazol-4-amine | Contains azepane and carbonyl groups | Antimicrobial, anti-inflammatory |

| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amines | Lacks isopropyl group; retains azepane structure | Antitumor activity |

| 4-(propan-2-yl)-1H-pyrazol derivatives | Simpler structure; lacks azepane ring | Limited antimicrobial effects |

Q & A

Q. What are the established synthetic routes for 3-(azepane-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-4-amine, and what are their key parameters?

The synthesis typically involves coupling reactions using pyrazole intermediates. For example, copper-catalyzed cross-coupling under basic conditions (e.g., cesium carbonate) is a common approach. A representative method involves reacting a pyrazole iodide derivative with a secondary amine (e.g., cyclopropanamine) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction and purification via gradient chromatography . Key parameters include:

- Catalyst selection (e.g., copper(I) bromide for Ullmann-type couplings).

- Solvent polarity (DMSO enhances nucleophilicity of amines).

- Reaction time and temperature (prolonged heating may degrade sensitive intermediates).

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : H and C NMR confirm substituent positions and azepane ring conformation. For example, pyrazole protons typically appear at δ 8.87 ppm in CDCl .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H] at m/z 215) .

- Infrared Spectroscopy (IR) : Absorptions near 3298 cm indicate N-H stretching in the amine group .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions observed in synthesis?

Low yields (e.g., 17.9% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst screening : Palladium or nickel catalysts may improve cross-coupling efficiency compared to copper .

- Solvent selection : Polar aprotic solvents like acetonitrile or DMF could enhance solubility of intermediates.

- Temperature modulation : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. How should spectral data contradictions (e.g., unexpected NMR shifts) be resolved?

Contradictions often stem from dynamic processes (e.g., ring puckering in azepane) or solvent effects. To address this:

- Use variable-temperature NMR to probe conformational exchange.

- Perform X-ray crystallography for unambiguous structural assignment. For example, single-crystal studies resolved torsional angles in similar pyrazole derivatives (e.g., C–C bond precision of 0.002 Å) .

- Compare experimental data with DFT-calculated chemical shifts for validation .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors derived from analogs (e.g., pyrazol-4-amine derivatives in ).

- MD simulations : Assess azepane ring flexibility and its impact on binding affinity .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

- In vitro assays : Test for kinase inhibition (IC determination) or antibacterial activity (MIC against S. aureus), following protocols in .

- In vivo models : Use murine inflammation models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg, monitoring plasma stability via LC-MS .

- ADME profiling : Measure metabolic stability in liver microsomes and permeability in Caco-2 cells .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) for analogs recommend monitoring for neurotoxic or hepatotoxic effects .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Example Value/Technique | Reference |

|---|---|---|

| Catalyst | CuBr (0.101 g) | |

| Reaction Temperature | 35°C | |

| Purification Method | Gradient chromatography (EtOAc/hexane) | |

| Yield | 17.9% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.